



# Application Notes and Protocols: EN106 Hydrogel for Topical Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | EN106    |           |
| Cat. No.:            | B7732123 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **EN106** hydrogel is a multi-functional, glucose-responsive formulation designed to accelerate the healing of chronic wounds, particularly diabetic ulcers. This advanced hydrogel is composed of hyaluronic acid (HA), phenylboronic acid (PBA), and fulvic acid (FA), and is loaded with **EN106**, a small molecule inhibitor. Its unique composition provides a moist wound environment, broad-spectrum antibacterial activity, and anti-inflammatory properties.[1][2] The key innovation lies in the glucose-responsive release of **EN106**, which modulates the FEM1b-FNIP1 signaling axis to reduce oxidative stress and promote angiogenesis, addressing key pathologies of diabetic wounds.[1][2]

## **Formulation and Mechanism of Action**

The hydrogel matrix is formed through dynamic phenylboronate ester bonds between hyaluronic acid (HA) and phenylboronic acid (PBA), which allows for a glucose-responsive release of the therapeutic agent, **EN106**.[2] Fulvic acid (FA) is incorporated not only as a crosslinking agent but also for its inherent antibacterial and anti-inflammatory properties.

The therapeutic effect of the hydrogel is primarily driven by the release of **EN106**, a covalent ligand that targets FEM1b. By inhibiting the FEM1b-FNIP1 axis, **EN106** mitigates mitochondrial reactive oxygen species (mtROS) production, a major contributor to the impaired healing in



diabetic wounds. This reduction in oxidative stress, coupled with the pro-angiogenic effects, helps to restore a more favorable microenvironment for tissue regeneration.

Below is a diagram illustrating the proposed mechanism of action:



Click to download full resolution via product page

Caption: Mechanism of EN106 hydrogel in diabetic wound healing.

## **Physicochemical and Biological Properties**



The **EN106** hydrogel exhibits several key properties that make it a promising candidate for wound healing applications. A summary of its performance characteristics is provided in the tables below.

**Table 1: Mechanical and Physical Properties** 

| Property             | Value/Observation                                                       | Reference |
|----------------------|-------------------------------------------------------------------------|-----------|
| Mechanical State     | Elastic characteristic (Storage modulus G' > Loss modulus G")           |           |
| Compressive Strength | Exhibits a certain compressive strength; not affected by EN106 loading. | _         |
| Swelling Ratio       | Approximately 1339.6 ± 21.8%                                            | _         |
| Morphology           | Continuous porosity network observed via SEM.                           | _         |

**Table 2: In Vitro Performance** 

| Assay                  | Result                                                                          | Reference |
|------------------------|---------------------------------------------------------------------------------|-----------|
| EN106 Release          | Glucose-responsive; 17.5% higher cumulative release in the presence of glucose. |           |
| Antibacterial Activity | Robust activity against Staphylococcus aureus and Escherichia coli.             |           |
| Biocompatibility       | Low cytotoxicity in vitro.                                                      | _         |
| Antioxidant Effect     | Ameliorates oxidative stress in high glucose environments.                      |           |
| Angiogenesis           | Rescued impaired angiogenesis of HUVECs in high glucose.                        | _         |



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of the **EN106** hydrogel.

## **Protocol 1: Hydrogel Preparation**

A general protocol for the synthesis of a similar hydrogel is outlined below. Specific concentrations and ratios for the HA-PBA-FA/**EN106** formulation should be optimized based on the referenced literature.





#### Click to download full resolution via product page

Caption: Workflow for **EN106** hydrogel preparation.

- Preparation of Component Solutions:
  - Prepare a stock solution of Hyaluronic Acid-Phenylboronic Acid (HA-PBA) in phosphatebuffered saline (PBS).
  - Prepare a stock solution of Fulvic Acid (FA) in PBS.
  - Prepare a stock solution of EN106 in a suitable solvent (e.g., DMSO) and then dilute in PBS.
- Hydrogel Formation:
  - To the HA-PBA solution, add the FA solution.
  - Vortex the mixture vigorously until a stable hydrogel is formed.
- Loading of EN106:
  - Incorporate the **EN106** solution into the pre-formed hydrogel.
  - Mix thoroughly to ensure a homogenous distribution of the inhibitor within the hydrogel matrix.
- Storage:
  - Store the resulting HA-PBA-FA/EN106 hydrogel at 4°C until use.

## **Protocol 2: In Vitro Glucose-Responsive Release Study**

- Sample Preparation:
  - Place a defined amount of the EN106-loaded hydrogel into a dialysis bag (with an appropriate molecular weight cut-off).
- Release Medium:



 Prepare two sets of release media: PBS (control) and PBS containing a high concentration of glucose (e.g., 400 mg/dL) to mimic diabetic conditions.

#### Incubation:

 Immerse the dialysis bags in the respective release media and incubate at 37°C with gentle shaking.

#### • Sampling:

- At predetermined time intervals, collect aliquots from the release media.
- Replenish with an equal volume of fresh media to maintain sink conditions.

#### Quantification:

 Analyze the concentration of EN106 in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

#### • Data Analysis:

 Calculate the cumulative release of EN106 over time for both control and high-glucose conditions.

## **Protocol 3: In Vivo Wound Healing Model (Diabetic Mice)**

#### Animal Model:

 Induce Type II diabetes in mice (e.g., C57BL/6) through a high-fat diet and low-dose streptozotocin injections.

#### Wound Creation:

- o Anesthetize the diabetic mice.
- Create a full-thickness dermal wound on the dorsal side of each mouse using a biopsy punch.



- Treatment Groups:
  - Divide the mice into different treatment groups:
    - Untreated control
    - Placebo hydrogel (without EN106)
    - EN106 hydrogel
- Application:
  - Topically apply the respective hydrogel formulations to the wound area.
  - Cover the wound with a sterile dressing.
- · Monitoring and Analysis:
  - Photograph the wounds at regular intervals to assess wound closure rates.
  - At the end of the study period, euthanize the mice and harvest the wound tissue.
  - Perform histological analysis (e.g., H&E staining, Masson's trichrome staining) to evaluate re-epithelialization, collagen deposition, and angiogenesis.
  - Conduct immunohistochemistry or immunofluorescence to analyze markers for inflammation, angiogenesis (e.g., CD31), and cell proliferation.

## Conclusion

The HA-PBA-FA/**EN106** hydrogel represents a promising, multi-pronged approach for the treatment of chronic diabetic wounds. Its glucose-responsive and targeted therapeutic delivery mechanism, combined with its favorable physicochemical and biological properties, addresses the complex and challenging microenvironment of these non-healing wounds. The provided protocols offer a framework for the continued investigation and development of this innovative wound healing therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose-responsive, antioxidative HA-PBA-FA/EN106 hydrogel enhanced diabetic wound healing through modulation of FEM1b-FNIP1 axis and promoting angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: EN106 Hydrogel for Topical Wound Healing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7732123#en106-hydrogel-formulation-for-topical-application-in-wound-healing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com